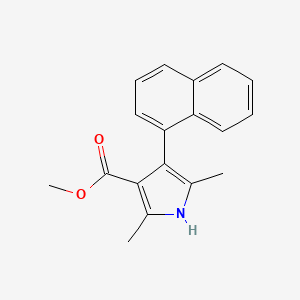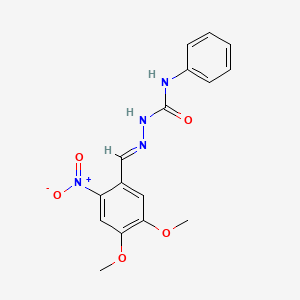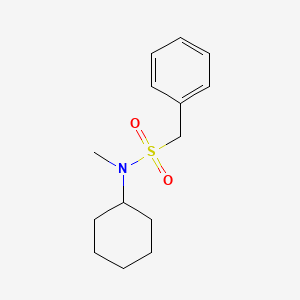![molecular formula C17H14N4O3S2 B5601739 2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5601739.png)
2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a broader class of chemicals known for their heterocyclic core, which is often associated with biological activity. Thieno[3,2-d]pyrimidines, in particular, are a focus of research due to their potential pharmacological properties and diverse chemical reactivity, making them valuable in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of similar thieno[3,2-d]pyrimidine derivatives typically involves multistep reactions starting from simple precursors like citrazinic acid or cyanothioacetamide. These processes may include condensation reactions, cyclization under basic or acidic conditions, and further functionalization through nucleophilic substitution or addition reactions to introduce various substituents, enhancing the compound's chemical diversity and potential biological activity (Hossan et al., 2012).
Molecular Structure Analysis
Structural determination of thieno[3,2-d]pyrimidines and their derivatives is commonly achieved through X-ray crystallography, which provides detailed insights into the molecular geometry, bonding patterns, and the overall 3D arrangement of atoms in the crystal lattice. Such structural analyses are crucial for understanding the compound's reactivity, stability, and interaction with biological targets (Banfield et al., 1987).
Scientific Research Applications
Synthesis Techniques and Applications
Antimicrobial Activity : A study detailed the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, showcasing their antimicrobial efficacy comparable to standard drugs like streptomycin and fusidic acid. This suggests that related compounds, including the one , could be synthesized using similar methodologies for potential antimicrobial applications (Hossan et al., 2012).
Anti-inflammatory Activity : Another research effort synthesized a series of pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents, utilizing citrazinic acid as a starting material. These compounds exhibited significant anti-inflammatory activity, comparable to Prednisolone®, indicating the potential of similar structures for anti-inflammatory purposes (Amr et al., 2007).
Heterocyclic Derivatives Synthesis : Research on the synthesis of new heterocycles incorporating antipyrine moiety demonstrated the versatility of pyrazolopyrimidine derivatives in generating compounds with promising antimicrobial properties. This underscores the synthetic adaptability of pyrimidine-based compounds for creating a variety of biologically active heterocycles (Bondock et al., 2008).
properties
IUPAC Name |
2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S2/c1-8-3-9(2)5-10(4-8)19-12(22)7-25-16-11(6-18)13-14(26-16)15(23)21-17(24)20-13/h3-5H,7H2,1-2H3,(H,19,22)(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYZNZJNSSVZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5,7-trimethyl-2-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5601659.png)
![(1S*,5R*)-3-(1,3-benzothiazol-2-yl)-6-benzyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5601661.png)
![2-cyano-3-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}acrylamide](/img/structure/B5601670.png)
![3-(2-ethylbutyl)-8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5601673.png)
![2-ethoxy-4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-chlorobenzoate](/img/structure/B5601679.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5601692.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-furylmethylene)acetohydrazide](/img/structure/B5601727.png)
![ethyl 2-({[(3-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5601733.png)
![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5601735.png)


![1-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5601758.png)
![ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5601765.png)